Ethyl 2-[(dimethylamino)methylidene]-4-methyl-3-oxopentanoate
Overview
Description
Ethyl 2-[(dimethylamino)methylidene]-4-methyl-3-oxopentanoate is a useful research compound. Its molecular formula is C11H19NO3 and its molecular weight is 213.277. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Cardiotonic Activity : Ethyl 2-[(dimethylamino)methylidene]-4-methyl-3-oxopentanoate has been used in the synthesis of novel pyrimidine derivatives, which were evaluated for cardiotonic activity in guinea pigs, comparing their effects with milrinone. The study indicated potential antagonism towards the negative influence of endogenous adenosine on the heart and suggested a relationship between structure and inotropic activity (Dorigo et al., 1996).
Anticancer Activity and Pharmacokinetics : Another study examined the role of lipophilicity and tumor pharmacokinetics on the antitumor activity of a series of compounds related to this compound. The study highlighted the divergence between plasma and tumor pharmacokinetics and their relationship with drug lipophilicity, suggesting that the methyl group significantly contributes to tumor tissue retention (Lukka et al., 2012).
Antiulcer Properties : The compound was also used in the synthesis of a new H+/K(+)-ATPase inhibitor with mucosal protective activity against gastric lesions, showcasing its potential as a more effective antiulcer agent compared to traditional treatments like cimetidine (Terashima et al., 1995).
Potential CNS Agents : A series including this compound was synthesized and evaluated as potential central nervous system agents, highlighting the significant biological activity of specific compounds in the series (Lemke et al., 1978).
Antithrombotic Effects : The compound was part of a study exploring the antithrombotic effect of MCI-9042, showcasing its potential as a new kind of antithrombotic drug with S2-serotonergic receptor antagonism (Hara et al., 1991).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
ethyl (2Z)-2-(dimethylaminomethylidene)-4-methyl-3-oxopentanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-6-15-11(14)9(7-12(4)5)10(13)8(2)3/h7-8H,6H2,1-5H3/b9-7- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFBOLBPJYXIAK-CLFYSBASSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CN(C)C)C(=O)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\N(C)C)/C(=O)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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